Methyl 2-(3-((4-chlorophenyl)sulfonyl)propanamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
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Overview
Description
Methyl 2-(3-((4-chlorophenyl)sulfonyl)propanamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a benzo[b]thiophene core, which is a sulfur-containing heterocycle known for its biological activity and versatility in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-((4-chlorophenyl)sulfonyl)propanamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate typically involves multiple steps:
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Formation of the Benzo[b]thiophene Core: : The benzo[b]thiophene core can be synthesized through a cyclization reaction involving a suitable precursor such as 2-bromo-3-methylthiophene. This precursor undergoes a palladium-catalyzed cross-coupling reaction with an appropriate aryl halide to form the benzo[b]thiophene ring.
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Sulfonylation: : The introduction of the sulfonyl group is achieved by reacting the benzo[b]thiophene derivative with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine. This step ensures the formation of the sulfonylated intermediate.
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Amidation: : The sulfonylated intermediate is then reacted with 3-aminopropanoic acid or its ester derivative under appropriate conditions to form the amide bond. This step typically requires a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).
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Esterification: : Finally, the carboxylic acid group is esterified using methanol and a strong acid catalyst like sulfuric acid to yield the methyl ester of the compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzo[b]thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol group under appropriate conditions.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides or thiols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its functional groups allow for various chemical modifications, making it a valuable building block in organic synthesis.
Biology
Biologically, the compound’s structural features suggest potential activity as an enzyme inhibitor or receptor modulator. Its sulfonyl and amide groups are known to interact with biological targets, making it a candidate for drug development.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential. The benzo[b]thiophene core is present in several drugs, indicating possible applications in treating diseases such as cancer, inflammation, and infections.
Industry
Industrially, the compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of Methyl 2-(3-((4-chlorophenyl)sulfonyl)propanamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate likely involves interaction with specific molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity or modulating receptor function. The amide bond provides stability and specificity in binding to biological targets, while the benzo[b]thiophene core can interact with hydrophobic pockets in proteins.
Comparison with Similar Compounds
Similar Compounds
Benzo[b]thiophene Derivatives: Compounds like raloxifene and zileuton, which also contain the benzo[b]thiophene core, are used in medicine for their estrogen receptor modulating and anti-inflammatory properties, respectively.
Sulfonyl Amides: Compounds such as sulfonylureas, used in diabetes treatment, share the sulfonyl amide functional group, highlighting the importance of this moiety in drug design.
Uniqueness
Methyl 2-(3-((4-chlorophenyl)sulfonyl)propanamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both the sulfonyl and amide groups, along with the benzo[b]thiophene core, makes it a versatile compound for various applications in research and industry.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique features
Properties
IUPAC Name |
methyl 2-[3-(4-chlorophenyl)sulfonylpropanoylamino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClNO5S2/c1-12-3-8-15-16(11-12)28-19(18(15)20(24)27-2)22-17(23)9-10-29(25,26)14-6-4-13(21)5-7-14/h4-7,12H,3,8-11H2,1-2H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANLKOOYZFCOGHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClNO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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